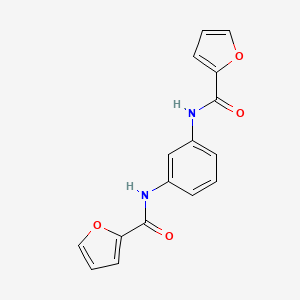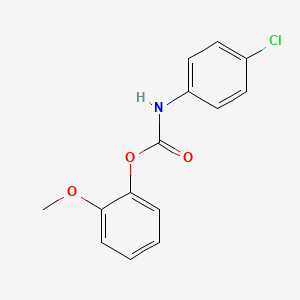
(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-(3-fluoro-5-methylbenzyl)octahydro-2,7-naphthyridin-4a(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of chemicals with potential relevance in various scientific fields, including medicinal chemistry and material science. Its structure suggests it could have unique chemical and physical properties, making it a candidate for detailed study in the context of its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves the chemical modification of pyridine derivatives, as seen in the work by Shiozawa et al. (1984), who synthesized 5, 6, 7, 8-tetrahydro-1, 6-naphthyridine methyl homologs through chemical modifications and condensation reactions (Shiozawa et al., 1984). Similar synthetic strategies could potentially be applied or adapted for the synthesis of "(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-(3-fluoro-5-methylbenzyl)octahydro-2,7-naphthyridin-4a(2H)-ol".
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives, including the arrangement of functional groups and stereochemistry, significantly influences their chemical properties and reactivity. For example, Manjunath et al. (2011) investigated the crystal and molecular structure of a benzyl-azaspiro compound, revealing insights into its conformation and intermolecular interactions (Manjunath et al., 2011). Such studies highlight the importance of detailed structural analysis in understanding the behavior of complex organic compounds.
Chemical Reactions and Properties
The chemical reactivity of naphthyridine derivatives varies with substitution patterns and the presence of functional groups. Suzuki et al. (2007) described the synthesis of fluorine-containing pentasubstituted pyridine derivatives, showcasing the versatility of naphthyridines in undergoing regioselective cyclization and skeletal transformation reactions (Suzuki et al., 2007). Such chemical transformations could be relevant for modifying and understanding the properties of the compound .
Physical Properties Analysis
The physical properties of naphthyridine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies on related compounds provide a basis for predicting the physical behavior of new derivatives based on molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of naphthyridine derivatives in chemical syntheses and potential applications in drug design and development. For instance, the study by Jaskulska et al. (2023) on the synthesis and anticancer activity of naphthyridinone derivatives underscores the significance of chemical properties in determining biological activity (Jaskulska et al., 2023).
properties
IUPAC Name |
[(4aR,8aR)-7-[(3-fluoro-5-methylphenyl)methyl]-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-15-9-16(11-19(22)10-15)12-23-7-5-21(26)6-8-24(14-18(21)13-23)20(25)17-3-2-4-17/h9-11,17-18,26H,2-8,12-14H2,1H3/t18-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRUOHEIYKJMM-WIYYLYMNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CN2CCC3(CCN(CC3C2)C(=O)C4CCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)CN2CC[C@]3(CCN(C[C@H]3C2)C(=O)C4CCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-(3-fluoro-5-methylbenzyl)octahydro-2,7-naphthyridin-4a(2H)-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)


![1-(cyclopentylcarbonyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5624683.png)
![2-[4-(dimethylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5624698.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624700.png)
![2-(benzyl{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5624702.png)
![4-[5-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5624712.png)
![5-ethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5624717.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B5624721.png)
![5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5624725.png)
![1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one](/img/structure/B5624729.png)
![9-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5624741.png)